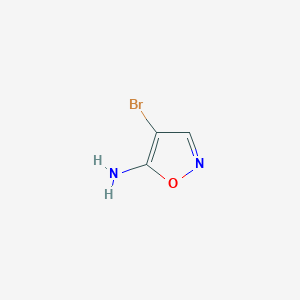

4-Bromoisoxazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromoisoxazol-5-amine is a chemical compound with the molecular formula C3H3BrN2O . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions . The molecular weight of this compound is 162.97 .科学的研究の応用

Environmental Remediation

Contamination and Removal Technologies : A study by Prasannamedha and Kumar (2020) discusses the removal of persistent organic pollutants, which could relate to compounds similar to 4-Bromoisoxazol-5-amine, using sustainable technologies such as adsorption and photocatalytic degradation. The emphasis is on the development of cost-effective and sustainable remediation methods Prasannamedha & Kumar, 2020.

Polymer Science

Organo-mediated Polymerization : Ottou et al. (2016) review the role of small organic molecules, including amines, in catalyzing polymerization reactions. This study indicates that compounds like this compound could be used to activate monomers for polymer synthesis, highlighting their utility in creating new materials for various applications Ottou et al., 2016.

Computational Modeling

CO2 Capture by Aqueous Amines : Yang et al. (2017) focus on the computational methods for studying the capture of carbon dioxide by aqueous organic amines, which could include derivatives or related compounds of this compound. The review provides insights into the effectiveness of various computational methods in understanding the interactions involved in CO2 capture processes Yang et al., 2017.

Organic Chemistry

Synthesis of Heterocycles : Nazeri et al. (2020) explore the use of Ugi four-component reactions for the synthesis of peptide moieties connected to N-heterocyclic motifs, suggesting potential applications of this compound in synthesizing complex organic molecules with significant biological or chemical properties Nazeri et al., 2020.

Safety and Hazards

While specific safety and hazard information for 4-Bromoisoxazol-5-amine is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

将来の方向性

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is imperative to develop new eco-friendly synthetic strategies . This includes the potential application of metal-free synthetic routes for the synthesis of isoxazoles .

作用機序

Target of Action

4-Bromoisoxazol-5-amine, also known as 4-bromo-1,2-oxazol-5-amine, has been found to exhibit antagonistic activity against the GABA A receptor . The GABA A receptor is a potential target for the treatment of epilepsy, anxiety, and sleep disorders .

Mode of Action

It is known that the interaction results in changes in the receptor’s function, potentially altering the transmission of signals in the nervous system .

Biochemical Pathways

Given its interaction with the gaba a receptor, it is likely that it affects the gabaergic system, which plays a crucial role in inhibitory neurotransmission .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its antagonistic activity against the GABA A receptor. This could result in changes in neuronal excitability and neurotransmission, potentially affecting various neurological processes .

特性

IUPAC Name |

4-bromo-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2O/c4-2-1-6-7-3(2)5/h1H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYZYNGBKVRPNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NOC(=C1Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2832951.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2832952.png)

![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2832953.png)

![(3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2832955.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2832956.png)

![3-(3-Methylthiophen-2-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2832964.png)